beta-D-GalNAc-(1->3)-D-Gal
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Overview
Description
Beta-D-GalNAc-(1->3)-D-Gal: is a carbohydrate structure formed by the linkage of N-acetylgalactosamine (GalNAc) to galactose (Gal) through a beta-1,3-glycosidic bond. This compound is a part of the glycosylation process, which is essential for various biological functions, including protein folding, stability, and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-GalNAc-(1->3)-D-Gal typically involves enzymatic methods using glycosyltransferases. One such enzyme is beta-1,3-N-acetylgalactosaminyltransferase, which catalyzes the transfer of N-acetylgalactosamine from a donor substrate (such as UDP-GalNAc) to an acceptor substrate containing galactose .
Industrial Production Methods: Industrial production of beta-D-GalNAc-(1->3)-D-Gal can be achieved through biotechnological processes involving the expression of glycosyltransferase enzymes in microbial systems. These systems are optimized for high yield and purity of the desired glycan structure .
Chemical Reactions Analysis
Types of Reactions: Beta-D-GalNAc-(1->3)-D-Gal can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can introduce different functional groups onto the sugar moieties.
Common Reagents and Conditions:
Oxidation: Common reagents include periodate and bromine water.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenated compounds and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield alditols .
Scientific Research Applications
Beta-D-GalNAc-(1->3)-D-Gal has several scientific research applications, including:
Mechanism of Action
The mechanism of action of beta-D-GalNAc-(1->3)-D-Gal involves its role in glycosylation. The compound is transferred to specific proteins or lipids by glycosyltransferases, modifying their structure and function. This glycosylation process is crucial for protein folding, stability, and cell-cell interactions .
Comparison with Similar Compounds
Beta-D-GalNAc-(1->4)-D-Gal: This compound has a similar structure but with a beta-1,4-glycosidic bond.
Beta-D-GlcNAc-(1->3)-D-Gal: This compound contains N-acetylglucosamine instead of N-acetylgalactosamine.
Uniqueness: Beta-D-GalNAc-(1->3)-D-Gal is unique due to its specific beta-1,3-glycosidic linkage, which imparts distinct biological properties and functions compared to other glycan structures .
Properties
Molecular Formula |
C14H25NO11 |
---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10-,11-,12+,13?,14+/m1/s1 |
InChI Key |
IXWNIYCPCRHGAE-AOSOVIHDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O |
Origin of Product |
United States |
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